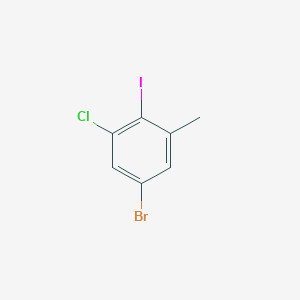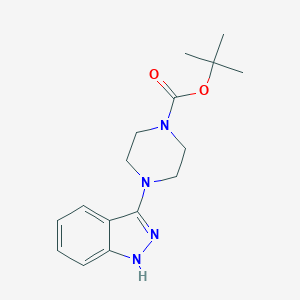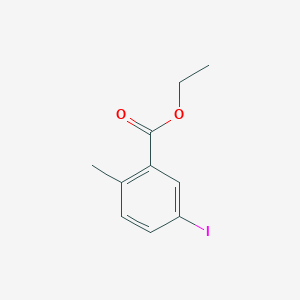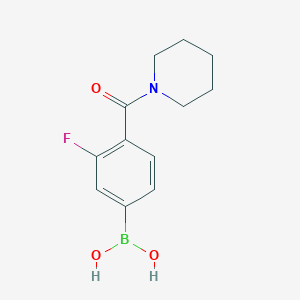![molecular formula C11H13NO4 B1437358 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid CAS No. 1019369-12-0](/img/structure/B1437358.png)
2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid
Vue d'ensemble
Description
“2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid” is an organic compound with the CAS Number: 1249109-09-8 . It has a molecular weight of 223.23 . It is also known as memantine, and it belongs to the class of NMDA receptor antagonists.
Synthesis Analysis
The synthesis of similar compounds involves esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . It is also used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .Molecular Structure Analysis
The molecular formula of “this compound” is C11H13NO4 . The InChI Code is 1S/C11H13NO4/c1-12-10(13)7-16-9-4-2-3-8(5-9)6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of related phenylacetic acid derivatives and their structural analysis offer a foundation for understanding the chemical behavior and potential applications of 2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid. For instance, studies on the regioselective bromination of methoxyphenylacetic acids demonstrate methodologies for modifying phenylacetic acid derivatives, potentially applicable for synthesizing or modifying the compound of interest (Guzei, Gunderson, & Hill, 2010). These synthetic approaches are crucial for exploring the compound's utility in research and development settings.
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of phenylacetic acid derivatives underscores the potential of these compounds in developing new therapeutic agents. For example, novel thiadiazole derivatives of methoxyphenoxy acetic acid have shown significant antimicrobial activity (Noolvi, Patel, Kamboj, & Cameotra, 2016). Similarly, studies on the antioxidant activities of hydroxymethoxy phenylacetic acids highlight their potential in combating oxidative stress, a factor in many diseases (Ren, 2004). These findings suggest that compounds like this compound could be valuable in developing treatments targeting microbial infections and oxidative damage.
Mécanisme D'action
As a member of the class of NMDA receptor antagonists, “2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid” may have potential therapeutic applications.
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[2-(methylamino)-2-oxoethoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12-10(13)7-16-9-4-2-8(3-5-9)6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBHKRPIMVGNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


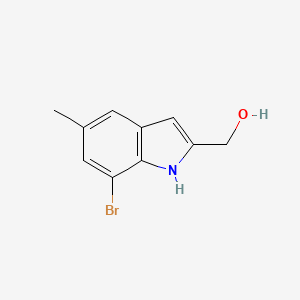

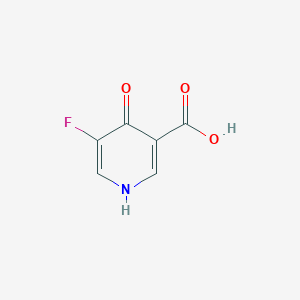


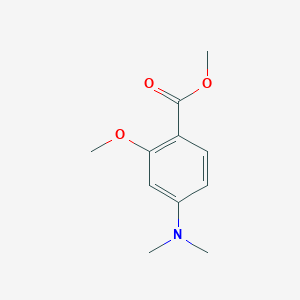
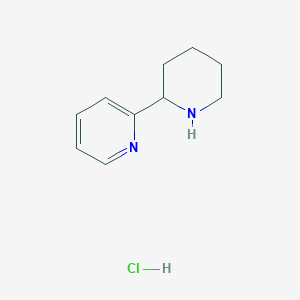
![7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1437288.png)
